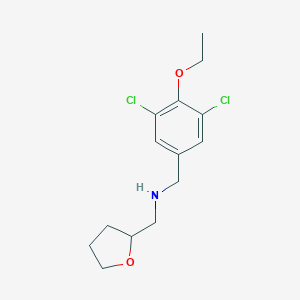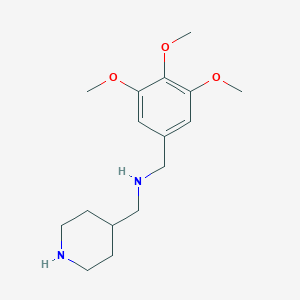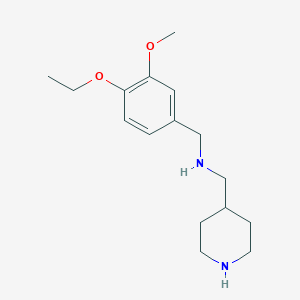![molecular formula C11H15ClFNO B262745 2-[(2-Chloro-6-fluorobenzyl)amino]butan-1-ol](/img/structure/B262745.png)
2-[(2-Chloro-6-fluorobenzyl)amino]butan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-Chloro-6-fluorobenzyl)amino]butan-1-ol, commonly known as CF3, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and biotechnology. It is a chiral molecule that belongs to the family of beta-adrenergic agonists and has been found to exhibit various biological activities.
Applications De Recherche Scientifique
CF3 has been extensively studied for its potential applications in various scientific research fields. It has been found to exhibit beta-adrenergic agonist activity and has been tested for its effects on cardiovascular function, metabolism, and bronchodilation. CF3 has also been studied for its potential use in treating asthma, chronic obstructive pulmonary disease (COPD), and other respiratory diseases.
Mécanisme D'action
CF3 exerts its biological effects by selectively binding to and activating beta-adrenergic receptors in the body. These receptors are found in various tissues, including the lungs, heart, and skeletal muscle, and are involved in regulating various physiological processes, such as bronchodilation, heart rate, and metabolism. CF3 selectively activates beta-2 adrenergic receptors, which are primarily found in the lungs and are responsible for bronchodilation.
Biochemical and Physiological Effects:
CF3 has been found to exhibit various biochemical and physiological effects in the body. It has been shown to increase the production of cyclic AMP (cAMP), which is a secondary messenger that regulates various cellular processes. CF3 also increases the activity of protein kinase A (PKA), which is an enzyme that regulates the activity of various proteins in the body. These effects lead to increased bronchodilation, increased heart rate, and increased metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
CF3 has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been extensively studied for its biological activity and has been shown to exhibit consistent effects across various experimental models. However, CF3 also has some limitations for use in lab experiments. It is a chiral molecule, which means that it exists in two different forms that can exhibit different biological activity. This can complicate the interpretation of experimental results. CF3 also has potential side effects, such as tachycardia and tremors, which can limit its use in certain experimental models.
Orientations Futures
There are several future directions for research on CF3. One potential area of research is the development of new drugs based on CF3 for the treatment of respiratory diseases. CF3 has been shown to be effective in treating asthma and COPD, but there is still a need for more effective and selective drugs. Another area of research is the investigation of the molecular mechanisms underlying CF3's biological activity. Understanding these mechanisms could lead to the development of new drugs that target beta-adrenergic receptors more selectively. Finally, there is a need for more studies on the safety and toxicity of CF3, particularly in long-term use.
Méthodes De Synthèse
CF3 can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 2-chloro-6-fluorobenzyl bromide with (R)-2-aminobutan-1-ol in the presence of a base, followed by a series of purification steps to obtain the final product. The yield of the synthesis process is relatively high, and the purity of the product can be further improved using chromatographic techniques.
Propriétés
Formule moléculaire |
C11H15ClFNO |
|---|---|
Poids moléculaire |
231.69 g/mol |
Nom IUPAC |
2-[(2-chloro-6-fluorophenyl)methylamino]butan-1-ol |
InChI |
InChI=1S/C11H15ClFNO/c1-2-8(7-15)14-6-9-10(12)4-3-5-11(9)13/h3-5,8,14-15H,2,6-7H2,1H3 |
Clé InChI |
DUAXRDVUQGOPLR-UHFFFAOYSA-N |
SMILES |
CCC(CO)NCC1=C(C=CC=C1Cl)F |
SMILES canonique |
CCC(CO)NCC1=C(C=CC=C1Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(3-Bromo-4-ethoxybenzyl)amino]-1-butanol](/img/structure/B262665.png)
![2-[(3,5-Dichloro-4-ethoxybenzyl)amino]-2-methylpropan-1-ol](/img/structure/B262666.png)
![2-[(3,5-Dichloro-4-ethoxybenzyl)amino]ethanol](/img/structure/B262667.png)
![N-(3-chloro-4-ethoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B262668.png)
![2-{2-[(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)amino]ethoxy}ethanol](/img/structure/B262669.png)




![N-[2-(benzyloxy)-5-chlorobenzyl]-N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine](/img/structure/B262677.png)
![N-{2-[(4-fluorobenzyl)oxy]benzyl}-N-{3-[(1-methyl-1H-tetrazol-5-yl)thio]propyl}amine](/img/structure/B262679.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B262680.png)
![2-(2-Chloro-6-methoxy-4-{[(4-methylbenzyl)amino]methyl}phenoxy)acetamide](/img/structure/B262684.png)